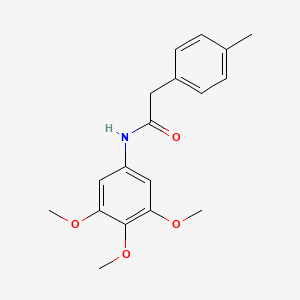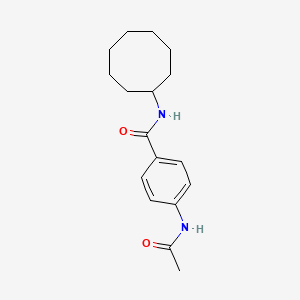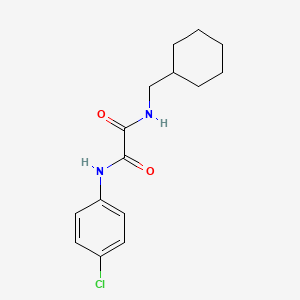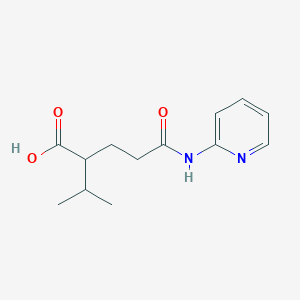![molecular formula C20H18N4O2 B4389241 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389241.png)
2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has been extensively studied for its potential use in cancer treatment. ABT-888 has shown promising results in preclinical and clinical studies, and it is currently being tested in various clinical trials.
Mecanismo De Acción
The mechanism of action of 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, particularly single-strand breaks. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. By inhibiting PARP activity, 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in various types of cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments. It can be toxic to normal cells at high concentrations, and its effectiveness may vary depending on the type of cancer being studied.
Direcciones Futuras
There are several future directions for research on 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide. One area of research is the development of combination therapies that include 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide and other drugs. 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy, and combining it with other drugs may lead to even greater improvements in cancer treatment. Another area of research is the identification of biomarkers that can predict the response to 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide. This could help to identify patients who are most likely to benefit from treatment with 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide. Finally, there is ongoing research into the use of 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Cancer cells rely heavily on PARP enzymes for DNA repair, and inhibiting their activity can lead to the accumulation of DNA damage and ultimately cell death. 2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer.
Propiedades
IUPAC Name |
2-(phenylcarbamoylamino)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(22-14-15-7-6-12-21-13-15)17-10-4-5-11-18(17)24-20(26)23-16-8-2-1-3-9-16/h1-13H,14H2,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCWTXCDGPLBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4389176.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4389177.png)
![4-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4389187.png)

![phenyl {[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B4389204.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4389212.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4389215.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4389221.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B4389227.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4389239.png)

![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)

